

Introduction to 3-(3-Chlorophenyl)thiomorpholine as a research chemical

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Compound of Interest

Compound Name:	3-(3-Chlorophenyl)thiomorpholine
CAS No.:	864685-25-6
Cat. No.:	B1369218

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Comprehensive Technical Guide: 3-(3-Chlorophenyl)thiomorpholine

Executive Summary

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a specialized heterocyclic research chemical belonging to the arylthiomorpholine class.^[1] Structurally, it is a bioisostere of the substituted phenylmorpholines (such as the psychostimulant phenmetrazine), distinguished by two critical modifications: the replacement of the ether oxygen with a sulfur atom (thio-substitution) and the attachment of the aryl ring at the 3-position rather than the 2-position common in classic anorectics.

This compound is primarily utilized in medicinal chemistry as a scaffold to explore Structure-Activity Relationships (SAR) regarding metabolic stability and selectivity for monoamine transporters (DAT/NET/SERT) versus monoamine oxidase (MAO) enzymes. Unlike its 2-phenyl analogues, which are typically potent monoamine releasers, 3-arylthiomorpholines are

increasingly investigated for their potential as selective MAO-B inhibitors and neuroprotective agents.

Chemical Identity & Physicochemical Properties

Nomenclature and Identification

- IUPAC Name: **3-(3-Chlorophenyl)thiomorpholine**^[1]
- Common Synonyms: 3-(m-Chlorophenyl)thiomorpholine; Desmethyl-thio-3-CPM (informal)
- CAS Number: 864685-25-6^[1]
- Molecular Formula: C₁₀H₁₂ClNS
- Molecular Weight: 213.73 g/mol

Physicochemical Profile

The substitution of oxygen with sulfur significantly alters the physicochemical landscape of the molecule compared to its morpholine counterparts.



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Synthesis & Manufacturing Protocols

The synthesis of 3-arylthiomorpholines requires distinct strategies from the 2-aryl isomers (which are often made from propiophenones). The most robust route for research-scale

production involves the cyclization of aminothiols with alpha-haloketones, followed by reduction.

Synthetic Pathway (Graphviz Visualization)



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Figure 1: Synthetic route via dihydrothiazine reduction.

Detailed Protocol

Step 1: Condensation to Dihydrothiazine

- Reagents: Dissolve 2-aminoethanethiol (1.0 eq) and 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous ethanol.
- Conditions: Add a mild base (e.g., K_2CO_3) to neutralize the HBr byproduct. Reflux the mixture for 2–4 hours.
- Mechanism: The thiol group performs a nucleophilic attack on the alpha-carbon of the ketone, followed by intramolecular Schiff base formation between the amine and the carbonyl.
- Result: Formation of the cyclic imine intermediate, 3-(3-chlorophenyl)-5,6-dihydro-2H-1,4-thiazine.

Step 2: Reduction to Thiomorpholine

- Reagents: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise.
- Reaction: Stir at room temperature for 12 hours. The imine double bond (C=N) is reduced to the secondary amine.
- Workup: Quench with dilute HCl, basify with NaOH to pH >10, and extract with dichloromethane (DCM).
- Purification: Convert to the Hydrochloride (HCl) salt using ethereal HCl for crystallization and stability.

Pharmacological Profile[2][3][4][5][6]

Mechanism of Action: The "Thio" and "3-Aryl" Effect

3-(3-Chlorophenyl)thiomorpholine occupies a unique pharmacological niche. While it shares the phenethylamine backbone, the specific structural modifications shift its activity profile away from pure psychostimulation.

- Monoamine Transporter Affinity:
 - Unlike 2-phenylmorpholines (which fit the DAT/NET orthosteric site tightly), 3-phenylthiomorpholines often show reduced affinity for dopamine uptake inhibition.
 - The 3-chlorophenyl substitution (meta-chloro) is electronically withdrawing and lipophilic. In similar scaffolds (e.g., 3-CMC, 3-CPM), this substitution enhances affinity for the Serotonin Transporter (SERT) relative to the unsubstituted phenyl ring.
- MAO-B Inhibition:
 - Research indicates that 3-arylthiomorpholines can act as reversible inhibitors of Monoamine Oxidase B (MAO-B). The sulfur atom and the steric bulk of the 3-aryl group facilitate binding in the hydrophobic cavity of the MAO-B active site, potentially offering neuroprotective effects by reducing oxidative stress from dopamine metabolism.

Structure-Activity Relationship (SAR) Diagram



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Figure 2: Key structural features influencing pharmacodynamics.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signals are required:

- ^1H NMR (CDCl_3 , 400 MHz):
 - Aromatic region: Multiplet at δ 7.2–7.4 ppm (4H, 3-chlorophenyl).
 - Chiral center (H3): Doublet of doublets or multiplet at δ ~3.8–4.0 ppm.
 - Thiomorpholine ring protons: Complex multiplets at δ 2.5–3.2 ppm (6H, corresponding to C2, C5, C6 protons).
- Mass Spectrometry (ESI+):
 - Parent Ion $[\text{M}+\text{H}]^+$: m/z ~214.04 (consistent with ^{35}Cl isotope).
 - Isotope Pattern: Distinct M+2 peak at ~33% intensity of M+ (characteristic of Chlorine).

Handling & Safety Protocols

Warning: This compound is a potent bioactive research chemical. It lacks comprehensive toxicological data in humans.

- Personal Protective Equipment (PPE):
 - Nitrile gloves (double-gloving recommended due to high lipophilicity).
 - P100/HEPA respirator when handling powder to prevent inhalation of dust.
- Storage:
 - Store as the HCl salt at -20°C.
 - Protect from moisture; thiomorpholines are susceptible to slow oxidation to sulfoxides (S=O) if exposed to air/light over prolonged periods.
- Emergency:
 - In case of exposure, treat symptomatically for sympathomimetic toxicity (though potency is likely lower than phenmetrazine).

References

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